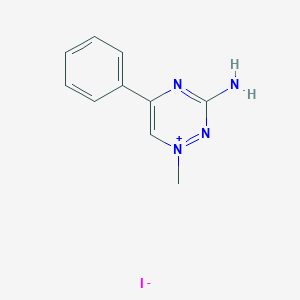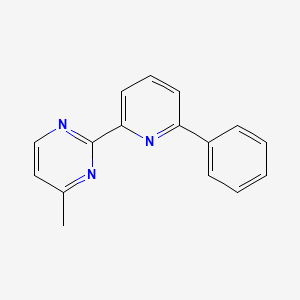
1-(Trimethylsilyl)hept-2-yn-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trimethylsilyl)hept-2-yn-4-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-yn-4-ol backbone. This compound is notable for its unique structural features, which include a triple bond (alkyne) and a hydroxyl group (alcohol). These functional groups confer distinct chemical properties and reactivity patterns, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(Trimethylsilyl)hept-2-yn-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with acetylene and an appropriate alkyl halide.
Alkynide Alkylation: The acetylene is deprotonated using a strong base to form an acetylide ion, which then undergoes alkylation with the alkyl halide to form the desired alkyne.
Hydroxylation: The alkyne is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.
Trimethylsilylation: Finally, the hydroxyl group is protected by introducing a trimethylsilyl group, resulting in the formation of this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Trimethylsilyl)hept-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups under appropriate conditions.
Hydrolysis: The trimethylsilyl group can be removed by hydrolysis to regenerate the free hydroxyl group.
Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trimethylsilyl)hept-2-yn-4-ol finds applications in various fields, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)hept-2-yn-4-ol is primarily determined by its functional groups. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution. The trimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Trimethylsilyl)hept-2-yn-4-ol can be compared with other similar compounds, such as:
Hept-2-yn-4-ol: Lacks the trimethylsilyl group, making it more reactive at the hydroxyl site.
1-(Trimethylsilyl)hept-2-yn-4-one: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
1-(Trimethylsilyl)hept-2-yn-4-amine:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it a versatile compound in various scientific and industrial contexts.
Properties
CAS No. |
111999-85-0 |
|---|---|
Molecular Formula |
C10H20OSi |
Molecular Weight |
184.35 g/mol |
IUPAC Name |
1-trimethylsilylhept-2-yn-4-ol |
InChI |
InChI=1S/C10H20OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h10-11H,5,7,9H2,1-4H3 |
InChI Key |
XWKYSECEIVWOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#CC[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


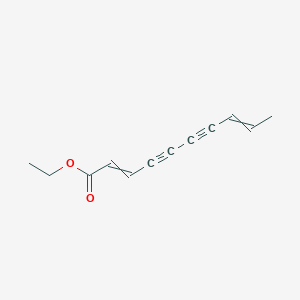
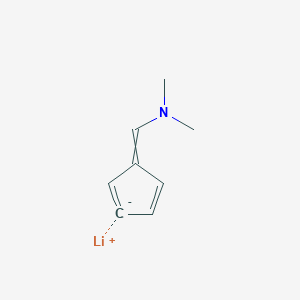

![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14312280.png)

![Methyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate](/img/structure/B14312288.png)


![6-Chloro-3-[3-(1H-imidazol-1-yl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B14312313.png)
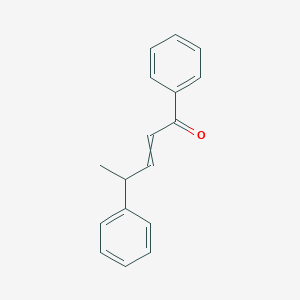
![6-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B14312323.png)
